molecular formula C8H14N2O4Pt+2 B1141687 奥沙利铂 CAS No. 63121-00-6

奥沙利铂

货号: B1141687
CAS 编号: 63121-00-6
分子量: 397.29 g/mol
InChI 键: PCRKGXHIGVOZKB-BNTLRKBRSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxaliplatin is a platinum-based chemotherapy drug that is commonly used to treat various types of cancer including colorectal, pancreatic, and gastric cancer. The drug is known for its high efficacy and low toxicity, making it an important tool in the fight against cancer. In

科学研究应用

结直肠癌治疗

奥沙利铂广泛应用于结直肠癌的治疗 {svg_1} {svg_2}. 它通常与亚叶酸(甲酰四氢叶酸钙)和氟尿嘧啶联合使用,形成一种被称为FOLFOX的组合 {svg_3}. 它对消化道癌症显示出显著的疗效 {svg_4}.

其他癌症的治疗

除了结直肠癌之外,奥沙利铂还在研究其对其他类型癌症的疗效,例如乳腺癌、生殖细胞瘤和卵巢癌 {svg_5}.

与分子靶向治疗联合使用

观察到奥沙利铂与其他细胞毒性药物或分子靶向药物联合使用时具有真实或潜在的协同作用 {svg_6}. 这使其本身适合与分子靶向治疗联合进行进一步的临床研究 {svg_7}.

周围神经病的管理

奥沙利铂诱导周围神经毒性(OIPN)是癌症治疗中一个严重的临床问题,并且可能是永久性的副作用 {svg_8}. 准确的诊断和了解重要的危险因素,包括遗传易感性,对于提高对OIPN患病率和发病率的认识以及加强预防和治疗OIPN的策略至关重要 {svg_9}.

机器学习模型预测

已经测试了一种新的机器学习模型,它可以预测哪些结直肠癌患者可以从添加奥沙利铂中获益 {svg_10}. 这最终可以使医生能够更好地为他们的患者量身定制治疗方案 {svg_11}.

安全性概况和不良反应管理

奥沙利铂具有复杂的药代动力学特性,可能引起不良反应 {svg_12} {svg_13}. 最常见的不良药物反应(ADR)是胃肠道疾病、血液疾病和周围神经系统疾病 {svg_14}. 正在广泛研究奥沙利铂的安全性概况,以提供奥沙利铂合理应用的参考 {svg_15}.

作用机制

Oxaliplatin works by interfering with the development of DNA in a cell. It stops cells from growing and multiplying and kills them. This helps to treat cancer which is caused by cells rapidly growing and dividing out of control . Oxaliplatin undergoes nonenzymatic conversion in physiologic solutions to active derivatives via displacement of the labile oxalate ligand. Several transient reactive species are formed, which covalently bind with macromolecules .

安全和危害

Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a potent compound capable of causing allergic sensitization and potentially cancer and damage to the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Oxaliplatin involves the reaction of cisplatin with oxalate and subsequent purification steps.", "Starting Materials": [ "cisplatin", "oxalic acid", "hydrogen peroxide", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Dissolve cisplatin in water", "Add oxalic acid and sodium hydroxide to the solution", "Heat the mixture to 80-90°C for 1-2 hours", "Add hydrogen peroxide to the mixture to oxidize the platinum center", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and ethanol", "Dry the product under vacuum" ] }

63121-00-6

分子式

C8H14N2O4Pt+2

分子量

397.29 g/mol

IUPAC 名称

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+)

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1

InChI 键

PCRKGXHIGVOZKB-BNTLRKBRSA-L

手性 SMILES

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4]

SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

规范 SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4]

同义词

Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')(

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。